molecular formula C7H11Cl2N3O B2814175 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride CAS No. 2260937-32-2

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride

Cat. No.: B2814175
CAS No.: 2260937-32-2
M. Wt: 224.09
InChI Key: CEEOLVYTFHXJAU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is a bicyclic compound that belongs to the class of pyridopyridazines

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is Axl , a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . Axl plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.

Mode of Action

The compound selectively inhibits Axl, leading to a decrease in its kinase activity . This inhibition is achieved by binding to the ATP-binding site of Axl, preventing the phosphorylation and activation of the kinase.

Biochemical Pathways

The inhibition of Axl affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. By inhibiting Axl, the compound can disrupt these pathways, leading to reduced cell survival and proliferation .

Pharmacokinetics

The compound has been reported to have a promising pharmacokinetic profile in mice . .

Result of Action

The result of the compound’s action is a decrease in cell survival and proliferation due to the inhibition of Axl . This can potentially be used in the treatment of diseases where Axl is overexpressed or hyperactivated, such as certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to obtain the final product in high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the pyridazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted pyridazinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
  • 3-Hydrazino-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-6-yl-phenyl-ketone

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it valuable for specific applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEOLVYTFHXJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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